5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-propylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-9-4-6-10(7-5-9)11-8-12(13(16)17)15-14-11/h4-8H,2-3H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSPQTLRTGPZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-propylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid features a pyrazole ring substituted with a propylphenyl group and a carboxylic acid functional group. This structure is crucial for its biological interactions and chemical reactivity.
Chemical Structure:
- Molecular Formula: C13H14N2O2
- CAS Number: 1039053-15-0
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized as:
- A ligand in coordination chemistry, facilitating the formation of metal complexes.
- A precursor in the synthesis of various pyrazole derivatives, which are pivotal in drug discovery and materials science.
Biology
Research has highlighted the potential biological activities of this compound, including:
-
Anti-inflammatory Effects: Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting therapeutic applications in treating inflammatory diseases.
Study Effect In vitro assays Inhibition of IL-6 production Animal models Reduced inflammation in arthritis models -
Anticancer Properties: The compound has shown promise in inducing apoptosis in cancer cells through modulation of cell cycle regulators.
Cancer Type Mechanism Breast Cancer Induction of caspase pathways Lung Cancer Modulation of cell cycle
Medicine
The medicinal applications of this compound are under exploration:
- Ongoing studies are assessing its efficacy as a therapeutic agent for various diseases, particularly in oncology and inflammatory disorders.
Industry
In industrial applications, this compound is used:
- As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- In the development of new materials with enhanced properties.
Case Study 1: Antimicrobial Activity
Recent investigations into the antimicrobial properties of similar pyrazole compounds have shown effectiveness against various bacterial strains. For example:
-
Compound Tested: A derivative similar to this compound.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL
This suggests potential applications in treating bacterial infections.
Case Study 2: Insecticidal Activity
The insecticidal properties of pyrazole derivatives have been evaluated, demonstrating effectiveness against agricultural pests:
-
Target Pest: Aphis fabae
Compound Mortality Rate (%) at 12.5 mg/L Compound A 85.7%
This highlights the potential use of such compounds in pest control formulations .
Mechanism of Action
The mechanism of action of 5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid with its analogs based on substituent effects, molecular properties, and biological activities:
Table 1: Comparative Analysis of Pyrazole-3-Carboxylic Acid Derivatives
Key Comparisons
Substituent Effects on Bioactivity
- Nitro Group (4-Nitrophenyl): Exhibits potent antiviral activity against HIV (EC₅₀ = 3.7 µM), attributed to electron-withdrawing effects enhancing interaction with viral enzymes .
- Chloro Group (4-/3-Chlorophenyl): Chlorine increases molecular polarity and melting points (240–250°C) but lacks reported antiviral efficacy. Safety data highlight toxicity risks .
- Methoxy Group (4-Methoxyphenyl): Methoxy-substituted derivatives show antiproliferative effects in cancer cells, likely due to improved membrane permeability from moderate lipophilicity .
Structural and Electronic Trends Electron-Withdrawing vs. Electron-Donating Groups: Nitro (electron-withdrawing) and methoxy (electron-donating) groups demonstrate divergent biological effects. Nitro derivatives excel in antiviral activity, while methoxy groups may favor anticancer applications . Alkyl Chains (Propyl): Propyl’s nonpolar nature may reduce metabolic degradation compared to halogen or nitro groups, extending half-life in vivo.
Biological Activity
5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a propylphenyl group and a carboxylic acid functional group. This structure is pivotal for its interaction with biological targets, influencing its pharmacological effects.
1. Anti-inflammatory Effects
Recent studies indicate that compounds similar to this compound exhibit anti-inflammatory properties. For instance, pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the activation of caspase pathways . In particular, studies have highlighted the ability of these compounds to inhibit tumor growth in vitro and in vivo, marking them as promising candidates for cancer therapy.
3. Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar pyrazole compounds have demonstrated efficacy against a range of bacterial strains, indicating potential applications in treating infections .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
- Receptor Modulation : It can modulate receptor activity associated with pain and inflammation, providing relief in conditions such as arthritis.
- Cell Signaling Interference : By interfering with cellular signaling pathways, it may alter the proliferation and survival of cancer cells.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of pyrazole derivatives, this compound was found to significantly reduce inflammation markers in an acute peritonitis model. The compound effectively lowered levels of IL-6 and TNF-α when administered to mice subjected to lipopolysaccharide (LPS) induction .
Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of various pyrazole derivatives. The results indicated that this compound exhibited cytotoxic effects against breast cancer cell lines by inducing apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions starting with substituted phenyl precursors. A typical approach involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides, followed by hydrolysis to yield the carboxylic acid derivative . Modifications to the propylphenyl substituent can be achieved through alkylation or Suzuki coupling, with purification via column chromatography and characterization by melting point, IR, and NMR .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : IR (to confirm carboxylic acid and pyrazole ring vibrations), - and -NMR (to verify substituent positions and aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
- Elemental Analysis : To validate purity (>95%) by matching calculated and observed C/H/N ratios .
Q. How is the initial biological activity of this compound assessed?
- Methodological Answer : Preliminary screening involves:
- Enzyme Inhibition Assays : Testing against xanthine oxidoreductase or cyclooxygenase isoforms (e.g., COX-1/COX-2) at concentrations ranging from 1–100 μM .
- In Vivo Models : Analgesic activity in rodent models (e.g., acetic acid-induced writhing) at 10–50 mg/kg doses, with indomethacin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (Cl, F), methoxy, or trifluoromethyl groups at the phenyl or pyrazole positions to assess effects on potency and selectivity .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., CB1 receptors or carbonic anhydrases). Validate predictions with mutagenesis studies .
- Data Analysis : Correlate IC values with electronic (Hammett constants) or steric (Taft parameters) properties of substituents .
Q. What crystallographic data are available for structural elucidation?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Crystal System : Monoclinic (space group ) with unit cell parameters , and .
- Data Collection : Use a CAD-4 diffractometer with graphite-monochromated Mo-Kα radiation () and ψ-scan absorption correction .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare protocols for enzyme sources (e.g., human vs. rat COX-2) and buffer conditions (pH, ionic strength) that may alter activity .
- Metabolic Stability : Use LC-MS/MS to track metabolite formation (e.g., acyl migration products or sulfation) in rat liver microsomes, which may explain discrepancies between in vitro and in vivo results .
Q. What strategies improve metabolic stability for in vivo applications?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
